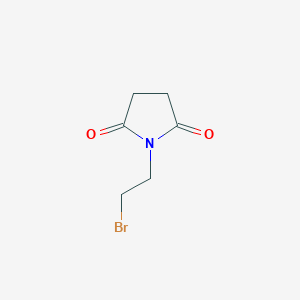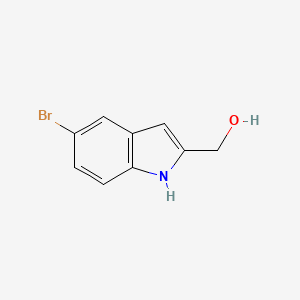
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, also known as ENPC, is a synthetic organic compound composed of an ethyl group and a nitro-cyano-phenylacrylate group. It is an ester of acrylate and nitro-cyano-phenylacrylate. ENPC is used in various scientific research applications, and has a wide range of biochemical and physiological effects.
科学的研究の応用
Synthesis of Intermediates for Aurora Kinase Inhibitors
(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate has been utilized in the synthesis of various intermediates for potential aurora kinase inhibitors. A novel one-pot, three-component Wittig–SNAr approach successfully created a series of compounds, including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. This method is notable for its high stereoselectivity, moderate to high yield, and environmental friendliness, using water as a solvent under metal-free conditions (Xu et al., 2015).
Conversion to Ethyl 2-Aminoquinoline-3-carboxylate
The compound has been used in the synthesis of ethyl 2-aminoquinoline-3-carboxylate. This process involves converting 2-cyano-3-(2-nitrophenyl)-ethyl acrylate to the target compound under specific conditions, achieving a high yield of 94.7%. The structure was confirmed through 1H NMR and GC-MS analysis, demonstrating its effectiveness in synthesizing complex molecules (Luo Yan-ping, 2011).
Development of Polymeric Sensors
This compound has been incorporated into the design of a dual pH and temperature responsive polymeric sensor. The synthesized monomer exhibited unique properties, showing sensitivity to changes in pH and temperature. Such applications are crucial in developing advanced materials for various industrial and research purposes (Eftekhari‐Sis & Ghahramani, 2015).
Synthesis of Heterocyclic Compounds
The compound is also instrumental in synthesizing heterocyclic compounds, as demonstrated in various studies. For instance, it was used in the synthesis of ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, characterized by experimental measurements and theoretical calculations, showing potential for applications in material science and pharmaceuticals (Rawat & Singh, 2015).
Safety and Hazards
特性
IUPAC Name |
ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKQJPKYJSLNX-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)

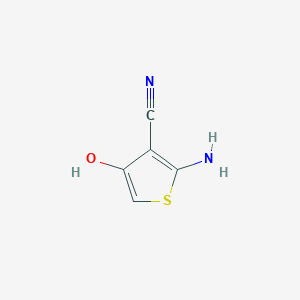

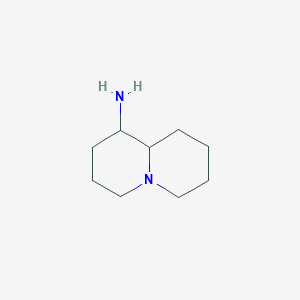

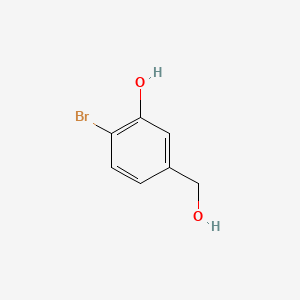

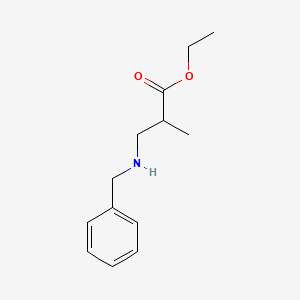
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
